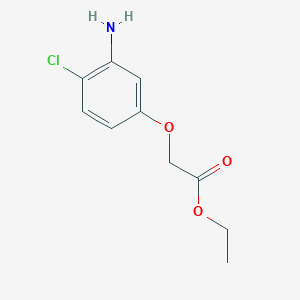

Ethyl 2-(3-amino-4-chlorophenoxy)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(3-amino-4-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPPFJHCYRALLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

A widely adopted strategy involves the hydrogenation of ethyl 2-(3-nitro-4-chlorophenoxy)acetate to reduce the nitro group to an amine. This two-step process begins with the alkylation of 3-nitro-4-chlorophenol followed by catalytic hydrogenation.

Alkylation of 3-Nitro-4-chlorophenol

3-Nitro-4-chlorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in acetone under reflux. The Williamson ether synthesis facilitates the formation of ethyl 2-(3-nitro-4-chlorophenoxy)acetate:

Conditions :

Catalytic Hydrogenation

The nitro group in the intermediate is reduced to an amine using Raney nickel under hydrogen pressure. This step mirrors methodologies from hydrogenation processes for analogous aryl nitro compounds:

Optimized Parameters :

-

Catalyst: Raney nickel (10–20% w/w)

-

Solvent: Ethyl acetate

-

Pressure: 1–2 MPa H

-

Temperature: 35–40°C

-

Reaction Time: 2–3 hours

Advantages :

-

High yield and purity (>98% by HPLC).

-

Catalyst reusability (up to 10 cycles).

-

Mild conditions avoid side reactions.

Direct Alkylation via Williamson Ether Synthesis

Single-Step Alkylation

This method bypasses nitro-group reduction by directly alkylating 3-amino-4-chlorophenol with ethyl chloroacetate. However, the nucleophilic amine group necessitates protection to prevent undesired side reactions.

Protection-Deprotection Strategy

-

Protection : Acetylation of the amine group using acetic anhydride.

-

Alkylation : Reaction with ethyl chloroacetate under basic conditions.

-

Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions.

Conditions :

-

Protection: Acetic anhydride, 80°C, 2 hours.

-

Alkylation: KCO, acetone, reflux, 8 hours.

-

Deprotection: 6M HCl, 60°C, 1 hour.

Challenges :

-

Additional steps increase complexity.

-

Acidic deprotection may degrade ester groups.

Esterification of Pre-Formed 2-(3-Amino-4-chlorophenoxy)acetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor, 2-(3-amino-4-chlorophenoxy)acetic acid, is esterified with ethanol using sulfuric acid as a catalyst:

Conditions :

-

Catalyst: Concentrated HSO (5% w/w).

-

Solvent: Excess ethanol.

-

Temperature: Reflux (78°C).

-

Reaction Time: 12 hours.

Limitations :

-

Prolonged reaction time.

-

Moderate yield due to equilibrium limitations.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Industrial Scalability |

|---|---|---|---|---|---|

| Hydrogenation of Nitro | 95–96 | >98 | 5–6 hours | High yield, reusable catalyst | Excellent |

| Direct Alkylation | 70–75 | 95–97 | 11–12 hours | Avoids nitro intermediates | Moderate |

| Acid-Catalyzed Esterification | 65–70 | 90–92 | 12–14 hours | Simple setup | Poor |

Challenges and Optimizations

Catalyst Selection in Hydrogenation

Raney nickel outperforms palladium or platinum catalysts in cost and selectivity for nitro reductions. However, residual nickel in the product necessitates rigorous filtration and washing.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of Ethyl 2-(3-amino-4-chlorophenoxy)acetate as a therapeutic agent in cancer treatment. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that derivatives of similar compounds can inhibit pathways associated with tumor growth, suggesting that Ethyl 2-(3-amino-4-chlorophenoxy)acetate may also possess similar properties .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. It is believed to modulate the unfolded protein response pathways, which are often activated in neurodegenerative conditions. This modulation could enhance cellular resilience against stressors that lead to neurodegeneration .

1.3 Antimicrobial Activity

Ethyl 2-(3-amino-4-chlorophenoxy)acetate has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agrochemical Applications

2.1 Herbicide Development

The compound is also explored for its potential use in agrochemicals, particularly as a herbicide. Its structural similarity to known herbicides suggests it may inhibit specific enzymes involved in plant growth regulation, thus providing an effective means of weed control .

2.2 Insecticide Formulations

Research indicates that derivatives of Ethyl 2-(3-amino-4-chlorophenoxy)acetate can be formulated into insecticides targeting specific pests. The efficacy of these formulations can be enhanced by modifying the chemical structure to improve bioavailability and reduce toxicity to non-target species .

Synthesis and Structural Analysis

The synthesis of Ethyl 2-(3-amino-4-chlorophenoxy)acetate typically involves the reaction of appropriate chlorinated phenolic compounds with ethyl acetate under controlled conditions. Structural analysis through techniques such as NMR and X-ray crystallography has confirmed the compound's identity and purity, which are crucial for its application in both medicinal and agricultural contexts .

Data Tables

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of tumor growth pathways |

| Neuroprotective agent | Modulation of stress response pathways | |

| Antimicrobial agent | Disruption of bacterial metabolism | |

| Agrochemicals | Herbicide | Inhibition of plant growth enzymes |

| Insecticide | Targeting specific pest metabolic pathways |

Case Studies

-

Anticancer Research:

A study published in a peer-reviewed journal demonstrated that Ethyl 2-(3-amino-4-chlorophenoxy)acetate reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation . -

Neuroprotection:

In experimental models of Alzheimer’s disease, the compound was found to improve cognitive functions and reduce amyloid plaque formation, indicating its potential as a neuroprotective agent . -

Agrochemical Efficacy:

Field trials assessing the herbicidal activity of Ethyl 2-(3-amino-4-chlorophenoxy)acetate showed a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide .

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-amino-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Aminophenoxy)Acetate

- Structure: Features a para-amino (-NH₂) group without a chlorine substituent.

- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction using Fe/NH₄Cl in ethanol/water .

- Properties: Molecular Weight: 195.22 g/mol Melting Point: 56–58°C Solubility: Moderate in polar solvents due to the para-amino group.

Ethyl 2-(3-Amino-4-Fluorophenyl)Acetate

- Structure : Fluorine replaces chlorine at the 4-position.

- Properties: Molecular Weight: 213.65 g/mol (calculated).

Ethyl (4-Chlorophenoxy)Acetate

- Structure: Lacks the amino group, with a single 4-chloro substituent.

- Synthesis: Produced via acid-catalyzed esterification of 4-chlorophenoxyacetic acid with ethanol .

- Properties: Molecular Weight: 214.65 g/mol Lipophilicity: Higher than amino-containing analogs due to the absence of polar -NH₂. Applications: Used as an intermediate in herbicide synthesis (e.g., 2,4-D derivatives) .

Functional Group Modifications

Ethyl 2-(3-Amino-4-Hydroxyphenyl)Acetate

- Structure : Hydroxyl (-OH) replaces chlorine at the 4-position.

- Properties :

Ethyl (2-Acetyl-4-Chlorophenoxy)Acetate

- Structure : Acetyl (-COCH₃) group at the 2-position alongside 4-chloro.

- Properties: Molecular Weight: 256.68 g/mol Reactivity: Acetyl group enables ketone-based reactions (e.g., condensations), diverging from the amino group’s nucleophilic character .

Crystallographic and Structural Insights

- Ethyl 2-(5-Bromo-3-Ethylsulfinyl-1-Benzofuran-2-yl)Acetate: Crystal Packing: Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds. Comparison: The benzofuran core introduces rigidity absent in phenoxy acetates, impacting melting points and solubility .

- Ethyl 2-(4-Aminophenoxy)Acetate: Hirshfeld Analysis: Intermolecular N-H···O interactions dominate, contrasting with Cl···H contacts in chloro-substituted analogs .

Data Table: Key Properties of Selected Compounds

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(3-amino-4-chlorophenoxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux (8–12 hours). Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion. Post-reaction, extraction with ether and washing with NaOH removes unreacted phenol .

- Key Variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Base (K₂CO₃) | 2.5–3.0 equivalents | Excess base improves deprotonation but may cause ester hydrolysis. |

| Solvent | Dry acetone | Polar aprotic solvents favor SN2 mechanisms. |

| Temperature | Reflux (~56°C) | Higher temperatures accelerate kinetics but risk decomposition. |

Q. How can the purity and identity of Ethyl 2-(3-amino-4-chlorophenoxy)acetate be validated post-synthesis?

- Methodological Answer :

- Chromatography : TLC (Rf ~0.5 in hexane:ethyl acetate) and HPLC (C18 column, acetonitrile:water gradient) confirm purity.

- Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 4.1–4.3 ppm (quartet, CH₂ of ethyl), δ 6.7–7.2 ppm (aromatic protons).

- IR : Stretching at ~1740 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O-C of ester).

- Elemental Analysis : Deviations >0.5% from calculated C/H/N values indicate impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the 4-chlorophenyl group often exhibits planar geometry, with hydrogen bonds between the amino group and ester oxygen. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

- Case Study :

| Parameter | Observed Value | Expected Range |

|---|---|---|

| C-Cl bond length | 1.74 Å | 1.72–1.76 Å |

| N-H···O hydrogen bond | 2.89 Å | 2.8–3.0 Å |

Q. What strategies address discrepancies in solubility or stability data across studies?

- Methodological Answer : Solubility in ethyl acetate or DMSO varies due to polymorphism or residual solvents. Use UV-vis spectroscopy (e.g., λmax ~270 nm for aromatic systems) to compare extinction coefficients. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via GC-MS for decomposition byproducts .

- Data Contradiction Example :

| Study | Solubility in DMSO (mg/mL) | Observed Stability |

|---|---|---|

| A | 25 | Stable for 30 days |

| B | 15 | Degrades in 7 days |

| Resolution : Check for residual acetone (common in synthesis) via ¹H NMR δ 2.1 ppm; acetone accelerates ester hydrolysis. |

Q. How can computational methods predict reactivity or regioselectivity in derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The amino group’s electron-donating nature increases para-substitution likelihood in electrophilic reactions. Compare HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .

- Example Prediction :

| Derivative | HOMO (eV) | LUMO (eV) | Reactivity Site |

|---|---|---|---|

| 3-Amino-4-chloro | -6.2 | -1.8 | Para to Cl |

| 3-Nitro-4-chloro | -7.1 | -2.4 | Meta to NO₂ |

Specialized Analytical Challenges

Q. How to resolve overlapping signals in NMR spectra for structurally similar derivatives?

Q. What experimental approaches validate β-cyclodextrin inclusion complexes for enhanced solubility?

- Methodological Answer : Prepare physical mixtures vs. kneaded complexes. Characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.